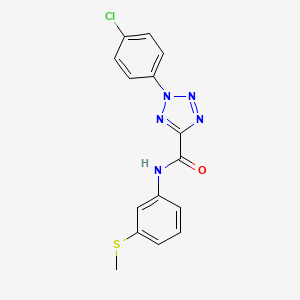

2-(4-氯苯基)-N-(3-(甲硫基)苯基)-2H-四唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes looking at the reactivity of the compound with different reagents .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, etc. Techniques like thermogravimetric analysis can be used .科学研究应用

抗肿瘤活性

四唑衍生物(包括 2-(4-氯苯基)-N-(3-(甲硫基)苯基)-2H-四唑-5-甲酰胺)的合成与潜在的抗肿瘤活性有关。这些化合物因其广谱抗肿瘤特性而受到研究,其中一些显示出对特定白血病系具有治愈活性。这些化合物的作用机制可能涉及充当前药修饰,在特定条件下释放活性剂,突出了它们在癌症治疗研究中的潜力 (Stevens 等,1984)。

COX-2 抑制

分子对接研究已经进行,以了解四唑衍生物在环氧合酶-2 (COX-2) 酶活性位点内的取向和相互作用。这些研究以及生物测定研究表明,某些四唑化合物可以充当 COX-2 抑制剂。这对于开发靶向 COX-2 的抗炎药具有重要意义,与传统的非甾体抗炎药相比,副作用更少 (Al-Hourani 等,2015)。

抗菌活性

对四唑衍生物的研究也扩展到它们作为抗菌剂的潜力。一些四唑化合物已被合成并评估了它们对细菌和真菌生长的抑制作用。这些研究表明,某些衍生物表现出显着的抗菌活性,这可能导致开发新的抗菌药物 (Akbari 等,2008)。

抗生物膜特性

四唑衍生物对能够形成生物膜的细菌的抗病原活性已经得到研究。苯环上具有特定卤素取代的化合物显示出显着的活性,尤其对铜绿假单胞菌和金黄色葡萄球菌菌株。这些发现表明四唑化合物在治疗生物膜是致病性和抗生素耐药的一个促成因素的感染中具有潜力 (Limban、Marutescu 和 Chifiriuc,2011)。

作用机制

安全和危害

属性

IUPAC Name |

2-(4-chlorophenyl)-N-(3-methylsulfanylphenyl)tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN5OS/c1-23-13-4-2-3-11(9-13)17-15(22)14-18-20-21(19-14)12-7-5-10(16)6-8-12/h2-9H,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZAJMJISMZEBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-N-(3-(methylthio)phenyl)-2H-tetrazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2945773.png)

![4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic Acid](/img/no-structure.png)

![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2945776.png)

![1-(2-Chlorophenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B2945777.png)

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2945784.png)

![N-(4-fluorophenyl)-1-[5-(3-fluorophenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2945786.png)

![3-methyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine](/img/structure/B2945790.png)

![5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2945792.png)

![3-(3,5-dimethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2945793.png)

![1-(Morpholin-4-yl)-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B2945795.png)

![2-[(2R,4S)-4-Fluoro-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetic acid](/img/structure/B2945796.png)